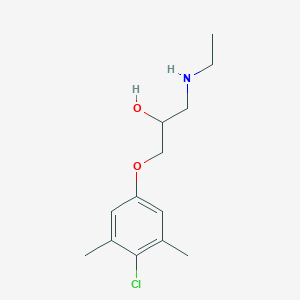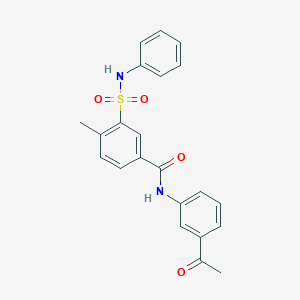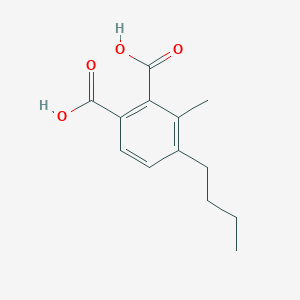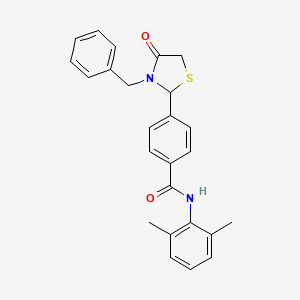![molecular formula C22H22N3O5P B5216521 diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phosphonate derivatives and is widely used in biochemical and physiological research.
作用机制
The mechanism of action of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic activity. This compound also acts as a fluorescent probe by binding to proteins and nucleic acids, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase cholinergic activity, leading to enhanced neurotransmission. This compound has also been shown to have antitumor and antiviral activities, making it a potential candidate for drug development. However, it is important to note that the effects of this compound may vary depending on the concentration and duration of exposure.
实验室实验的优点和局限性
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in studying the role of acetylcholine in various physiological processes. This compound is also a fluorescent probe, making it useful for studying the binding of ligands to proteins and nucleic acids. However, this compound has some limitations as well. It is toxic at high concentrations, and its effects may vary depending on the concentration and duration of exposure. Therefore, it is important to use appropriate safety measures when working with this compound.
未来方向
There are several future directions for diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another direction is the use of this compound as a tool for studying the role of acetylcholine in various physiological processes. Additionally, the development of new fluorescent probes based on this compound could lead to new insights into protein and nucleic acid interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it useful in studying the role of acetylcholine in various physiological processes, as well as a potential candidate for drug development. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.
合成方法
The synthesis of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the reaction of 4-nitroaniline with diphenyl phosphite in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
科学研究应用
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound useful in studying the role of acetylcholine in various physiological processes. This compound is also used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids. Additionally, this compound has been shown to have antitumor and antiviral activities, making it a potential candidate for drug development.
属性
IUPAC Name |
1-diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N3O5P/c26-25(27)20-13-11-19(12-14-20)23-15-17-24(18-16-23)31(28,29-21-7-3-1-4-8-21)30-22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUHFXBETRTMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)




![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
